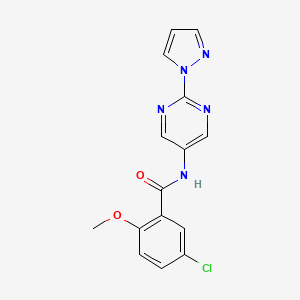

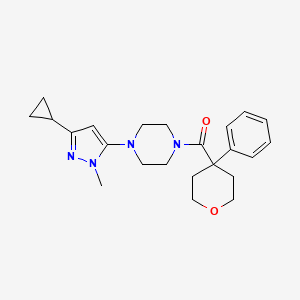

![molecular formula C16H17N5O2S2 B2832305 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 886927-62-4](/img/structure/B2832305.png)

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a thiophene ring, a 1,2,4-triazole ring, and an acetamide group. The thiophene ring is a five-membered heterocycle containing a sulfur atom . The 1,2,4-triazole ring is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms in a five-membered ring .Chemical Reactions Analysis

Cyanoacetamide derivatives are known for their chemical reactivity and their ability to form biologically active novel heterocyclic moieties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Applications De Recherche Scientifique

Antimicrobial Activity

A substantial body of research has been dedicated to exploring the antimicrobial potential of compounds derived from 1,2,4-triazole, a core component of the chemical structure . For instance, Mahyavanshi, Parmar, and Mahato (2011) synthesized a series of derivatives featuring the 1,2,4-triazole moiety, which exhibited notable in vitro antibacterial, antifungal, and anti-tuberculosis activities. Their research underscores the significance of this chemical scaffold in developing new antimicrobial agents (Mahyavanshi, Parmar, & Mahato, 2011). Additionally, Baviskar, Khadabadi, and Deore (2013) synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives, highlighting the antimicrobial activity against a variety of pathogens, further supporting the value of this structural motif in antimicrobial drug discovery (Baviskar, Khadabadi, & Deore, 2013).

Antitumor Activity

Albratty, El-Sharkawy, and Alam (2017) have contributed to the understanding of the antitumor capabilities of compounds based on the 1,2,4-triazole structure. They synthesized derivatives that exhibited promising inhibitory effects on various cancer cell lines, indicating the potential of these compounds in cancer therapy (Albratty, El-Sharkawy, & Alam, 2017). This research suggests that derivatives of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide could potentially be explored for their antitumor activities.

Enzyme Inhibition

The study of enzyme inhibition is another area where derivatives of the mentioned compound have shown promise. Virk et al. (2018) synthesized compounds that demonstrated significant inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase. These findings are crucial for developing new treatments for conditions such as glaucoma and Alzheimer's disease (Virk et al., 2018).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of thiazole derivatives , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound, and their downstream effects, would require further investigation.

Result of Action

Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Propriétés

IUPAC Name |

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S2/c1-2-23-12-7-4-3-6-11(12)18-14(22)10-25-16-20-19-15(21(16)17)13-8-5-9-24-13/h3-9H,2,10,17H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBKKDWUMYFQDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

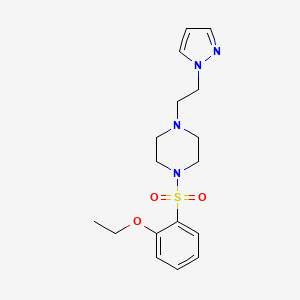

![1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2832222.png)

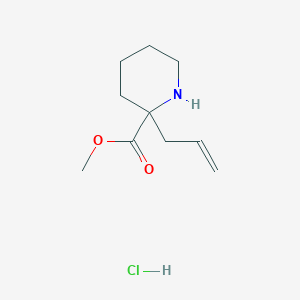

![1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea](/img/structure/B2832224.png)

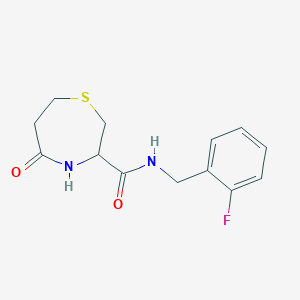

![3-amino-N-(2,3-dimethylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2832227.png)

![3-chloro-2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2832229.png)

![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2832230.png)

![N-(5-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2832234.png)

![6-(5-Chloro-2-methoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2832240.png)

![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2832245.png)